Moricin-like peptide B
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GKIPVKAIKKGGQIIGKALRGINIASTAHDIISQFKPKKKKNH |
Origin of Product |
United States |
Identification and Initial Characterization of Moricin Like Peptide B
Methodologies for Isolation and Purification
The isolation of Moricin-like peptide B and its variants from biological sources, such as insect hemolymph, involves a multi-step process designed to separate the peptide from a complex mixture of other proteins and molecules. nih.govresearchgate.net This process typically begins after stimulating the insect's immune system, often by injecting non-pathogenic bacteria, to induce the production of AMPs. researchgate.net
Chromatography is the cornerstone for purifying moricin-like peptides. A common strategy involves an initial separation using cation exchange chromatography, which separates molecules based on their net positive charge. researchgate.net Since moricins are highly basic, cationic peptides, this technique is particularly effective. researchgate.netnih.gov
Following initial separation, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) is employed for high-resolution purification. researchgate.netnih.gov In this technique, the peptide mixture is passed through a column containing a nonpolar stationary phase. Peptides are then eluted with a gradient of an organic solvent, like acetonitrile, with more hydrophobic peptides being retained longer. researchgate.netnih.gov This method effectively separates different peptide variants based on their physicochemical properties, yielding a highly purified product. nih.gov For instance, in one study, a moricin (B1577365) peptide was purified using RP-HPLC with a linear gradient of water and 0.1% trifluoroacetic acid, resulting in a single major peak that indicated high purity. nih.gov
Once purified, spectrometric methods are used to determine the fundamental characteristics of the peptide.
Mass Spectrometry (MS): This technique is crucial for accurately determining the molecular weight of the purified peptide. nih.gov The mass-to-charge ratio of the ionized peptide is measured, allowing for precise mass determination. For example, the molecular weight of a moricin peptide was determined to be 4544 Da using MS. nih.gov This information is vital for confirming the identity of the isolated peptide against its predicted mass from the gene sequence.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide. nih.gov Moricin and its related peptides are known to adopt an α-helical conformation, which is critical for their biological activity. rsc.orgnih.gov CD analysis of a moricin peptide in a trifluoroethanol-water mixture revealed two distinct minima around 197 and 208 nm, which is characteristic of an α-helical structure. nih.gov The analysis indicated the presence of approximately 44.4% α-helix and 13.5% β-strand structure, confirming its structural conformation. nih.gov
| Technique | Purpose in this compound Characterization | Example Finding |
| Cation Exchange Chromatography | Initial separation of basic peptides from hemolymph. | Used as a primary purification step for the highly basic moricin peptide. researchgate.net |
| RP-HPLC | High-resolution purification of the peptide to homogeneity. | A purified moricin peptide showed a single major peak at a retention time of ~8.1 minutes. nih.gov |
| Mass Spectrometry (MS) | Precise determination of the peptide's molecular weight. | The observed molecular weight of a moricin peptide was 4544 Da. nih.gov |
| Circular Dichroism (CD) | Analysis of the peptide's secondary structure (e.g., α-helix content). | Revealed a predominant α-helical structure in the presence of 30% (v/v) trifluoroethanol. nih.gov |
Genetic Identification and Gene Family Analysis
The genetic basis of this compound provides insight into its evolution, diversity, and regulation. Understanding the genes that encode these peptides is fundamental to characterizing the entire moricin family.
Gene Cloning and Sequence Analysis
The identification of genes encoding moricin-like peptides typically involves molecular cloning techniques. nih.gov A common method is the use of Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to amplify the specific gene sequence from messenger RNA (mRNA) extracted from relevant tissues, such as the fat body, where these peptides are synthesized. oup.comnih.gov To obtain the full-length complementary DNA (cDNA) sequence, including the 5' and 3' untranslated regions, Rapid Amplification of cDNA Ends (RACE-PCR) is often employed. frontiersin.orgnih.gov
Once a gene is cloned, its nucleotide sequence is determined. This sequence is then translated in silico to deduce the full amino acid sequence of the peptide precursor. nih.gov This precursor typically includes a signal peptide, which is cleaved off to produce the final, mature peptide. nih.gov For example, the cloned cDNA for a moricin from Plutella xylostella (Px-Mor) was 482 base pairs long, with an open reading frame of 198 base pairs encoding a 65-amino acid precursor. nih.gov This precursor contained a 23-residue signal peptide and a 42-residue mature peptide. nih.gov
| Method | Description | Application in Moricin Research |
| RT-PCR | Amplifies a specific RNA sequence after converting it to cDNA. | Used to identify and amplify moricin gene fragments from tissue-specific mRNA. oup.comnih.gov |
| RACE-PCR | A technique to obtain the full-length sequence of an RNA transcript. | Used to clone the complete cDNA of a moricin gene, including untranslated regions. frontiersin.orgnih.gov |
| Sequence Analysis | Computational analysis of nucleotide and amino acid sequences. | Used to deduce the precursor and mature peptide sequences, and predict properties like molecular mass and isoelectric point. nih.gov |
Genomic Localization of this compound Genes
Genomic studies have shown that genes belonging to a specific antimicrobial peptide family are often located together in the genome. plos.orgnih.gov Analysis of the silkworm (Bombyx mori) genome revealed that most genes of the moricin family exhibit typical clustering on the same chromosome. plos.orgnih.gov This genomic arrangement suggests that the gene family arose through gene duplication events from a common ancestral gene. plos.org
Multi-gene Family Architecture and Subtype Distribution
The moricin family is a classic example of a multi-gene family, where multiple, related genes encode a variety of peptide isoforms. plos.orgrsc.org This genetic diversity likely enhances the host's ability to combat a wide range of pathogens. nih.gov
In the silkworm Bombyx mori, the genome contains 12 distinct moricin-coding genes. plos.orgrsc.orgnih.gov These are classified into three subtypes based on sequence similarity: plos.orgrsc.orgnih.gov
Bmmor: Comprising a single gene.
Moricin-like A: Comprising three genes.
Moricin-like B: Comprising eight genes.
Similarly, in the wax moth Galleria mellonella, eight moricin-like peptide genes (A, B, C1-5, and D) have been identified, which code for seven distinct mature peptides. nih.gov Phylogenetic analysis suggests that the moricin peptide family falls into two main classes that diverged long ago and have since expanded through species-specific gene duplication events. nih.gov While peptides within a subtype, like Moricin-like B, share sequence similarities, the similarity between different subtypes (e.g., A and B) can be very low at the amino acid level. plos.orgnih.gov
| Organism | Total Moricin Genes | Subtype | Number of Genes |
| Bombyx mori | 12 | Bmmor | 1 |
| Moricin-like A | 3 | ||
| Moricin-like B | 8 | ||
| Galleria mellonella | 8 | Moricin-like A | 1 |
| Moricin-like B | 1 | ||
| Moricin-like C | 5 | ||
| Moricin-like D | 1 |
Intron-Exon Organization in Moricin-like Peptide Genes
The genetic architecture of the moricin-like peptide family, including this compound, has been investigated to understand their diversity and evolution. nih.gov In Galleria mellonella, a total of eight moricin-like peptide genes have been isolated, which correspond to seven distinct mature peptides (as mature C4 and C5 are identical). nih.gov These genes are designated as A, B, C1-5, and D. nih.gov
A key finding from the analysis of these genes is their intron-exon structure. nih.gov Research has demonstrated that the genes encoding for the moricin-like peptides in G. mellonella, including the gene for this compound, each contain a single intron. nih.gov The length of these introns is variable, ranging from 180 to 1090 base pairs. nih.gov This simple intron-exon organization is a notable feature of this peptide family's genetic makeup. The presence and variability of these introns may contribute to the evolutionary diversification of moricin-like peptides. nih.gov
The table below details the intron-exon organization for the family of moricin-like peptide genes discovered in Galleria mellonella.
Table 2: Intron-Exon Organization of Galleria mellonella Moricin-like Peptide Genes
| Gene Family | Specific Genes | Number of Introns per Gene | Intron Size Range (base pairs) | Reference |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| Moricin-like peptide A |
| This compound |
| Moricin-like peptide C1 |
| Moricin-like peptide C2 |
| Moricin-like peptide C3 |
| Moricin-like peptide C4 |
| Moricin-like peptide C5 |
| Moricin-like peptide D |
| Cecropin-D |
Structural Biology of Moricin Like Peptide B
Primary Structure Analysis
The primary structure, or amino acid sequence, of a peptide is the foundational determinant of its higher-order structure and, consequently, its function. For Moricin-like peptide B, analysis of its sequence reveals conserved regions and key physicochemical properties.
Amino Acid Sequence Homology and Conservation
The genome of Bombyx mori contains 12 moricin-encoding genes, which are classified into three subtypes: Bmmor, moricin-like A, and moricin-like B, the last of which comprises eight genes. nih.gov This genetic diversity suggests a functional specialization among the different moricin (B1577365) peptides.
A representative member of the this compound family from Bombyx mori is moricin B3 (GenBank accession AEM66445). nih.gov The mature peptide consists of 42 amino acids. nih.govresearchgate.net Analysis of the amino acid sequence of moricin-like peptides reveals a high degree of homology within the moricin family, particularly in the N-terminal region, which is crucial for its antimicrobial activity. nih.gov These peptides are characterized by a cationic nature, a feature that is conserved across the family. nih.gov
A comparison of the amino acid sequence of a generic Bombyx mori moricin with moricins from other lepidopteran species, such as Plutella xylostella (Px-Mor), shows significant identity, indicating a conserved evolutionary origin and likely a similar mode of action. nih.gov
| Peptide | Organism | Amino Acid Sequence | Length |
|---|---|---|---|
| Moricin | Bombyx mori | AKIPIKAIKTVGKAVGKGLRAINIASTANDVFNFLKPKKRKA | 42 |
| Moricin B3 | Bombyx mori | Data not available in provided sources | 42 (presumed) |
| Px-Mor | Plutella xylostella | Data not available in provided sources | 42 |
Computational Prediction of Peptide Features
In silico analysis of the moricin peptide sequence from Bombyx mori provides valuable insights into its physicochemical properties, which are intricately linked to its structure and function. These predictive models are crucial for understanding the peptide's behavior in a biological environment.
Computational tools predict that moricin is a highly basic peptide, a characteristic that facilitates its interaction with the negatively charged membranes of microorganisms. nih.gov The predicted isoelectric point (pI) for a representative moricin is approximately 11.3. nih.gov Further computational analysis suggests an instability index of 8.32, classifying it as a stable peptide. nih.gov
Additional predicted physicochemical properties of a Bombyx mori moricin are summarized in the table below. These parameters collectively contribute to the peptide's amphipathic nature, which is essential for its membrane-disrupting activity.
| Property | Predicted Value |
|---|---|
| Hydrophobicity | -0.18 (47.62%) |
| Amphipathicity | 0.94 |
| Hydropathicity | -0.21 |
| Hydrophilicity | 0.25 |
| Steric Hindrance | 0.62 |
| Side Bulk | 0.62 |
Secondary and Tertiary Structure Elucidation
The three-dimensional conformation of this compound is critical for its biological activity. Spectroscopic techniques have been instrumental in elucidating the secondary and tertiary structural features of moricin peptides.
Circular Dichroism Spectroscopy for Conformational Studies
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. For Bombyx mori moricin, CD studies have revealed that its conformation is highly dependent on the solvent environment.
In an aqueous solution, the CD spectrum of a synthesized moricin peptide displays a negative band at approximately 190 nm, which is indicative of a random coil conformation. nih.gov However, in a membrane-mimicking environment, such as a 30% (v/v) trifluoroethanol-water mixture, the peptide undergoes a significant conformational change. nih.gov The spectrum in this environment shows two distinct minima around 197 nm and 208 nm, along with a positive band near 182 nm. nih.gov This spectral profile is characteristic of a predominantly alpha-helical structure. nih.gov Quantitative analysis of the CD data suggests the presence of approximately 44.4% α-helix and 13.5% β-strand content in these conditions. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of peptides in solution. Two-dimensional ¹H-NMR has been employed to determine the solution structure of Bombyx mori moricin in methanol (B129727). nih.gov
These NMR studies have revealed that moricin adopts a unique and well-defined structure characterized by a long alpha-helix that spans almost the entire length of the peptide. nih.gov This extended helical structure is a defining feature of the moricin family. The detailed structural restraints obtained from NMR data have enabled the calculation of a family of 20 structures that represent the solution conformation of the peptide. nih.gov
Characterization of the Alpha-Helical Motif
The alpha-helical motif is the predominant secondary structural element in moricin peptides and is central to their function. The helix is not uniform in its properties along its length but is instead divided into distinct segments.
The solution structure of Bombyx mori moricin, as determined by NMR, shows a long alpha-helix that encompasses approximately eight turns. nih.gov This helix extends nearly the full length of the 42-amino acid peptide, with the exception of the four N-terminal and six C-terminal residues. nih.gov
An analysis of the electrostatic surface of the helical structure reveals a clear amphipathic character in the N-terminal portion (residues 5-22). nih.gov This segment has a distinct separation of hydrophobic and hydrophilic faces, which is a common feature of membrane-active peptides. nih.gov In contrast, the C-terminal segment of the helix (residues 23-36) is largely hydrophobic, with the exception of a negatively charged surface at the position of Aspartic acid-30. nih.gov It is hypothesized that the amphipathic N-terminal region of the alpha-helix is primarily responsible for the peptide's ability to increase the permeability of bacterial membranes. nih.govnih.gov
Structure-Activity Relationship Investigations
The antimicrobial efficacy of this compound, like other antimicrobial peptides (AMPs), is intrinsically linked to its specific structural characteristics. researchgate.net Structure-activity relationship (SAR) studies reveal that two primary features are essential for its function: a net positive charge (cationic nature) and an induced amphipathic conformation, particularly an α-helix. researchgate.netnih.gov These peptides are known to be membrane-active, targeting the cytoplasmic membranes of bacteria. nih.govnih.gov The interplay between the peptide's charge, its ability to fold into a structure with separated polar and nonpolar faces (amphipathicity), and the distinct roles of its terminal regions collectively define its mechanism of action and potency. nih.govmdpi.com
The structure of moricin, a 42-amino-acid peptide, is predominantly an α-helical conformation. nih.govnih.govnih.gov This secondary structure is crucial for its function, creating an amphipathic molecule where hydrophobic and hydrophilic residues are segregated onto opposite faces of the helix. nih.gov This spatial arrangement is a key determinant of its ability to interact with and disrupt microbial membranes.
The peptide is highly basic, a property conferred by a high content of positively charged amino acid residues. nih.govnih.gov This results in a significant net positive charge and a high isoelectric point (pI), calculated to be around 11.3 for moricin. nih.gov This strong cationic nature is critical for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids, a necessary first step for its antimicrobial activity. mdpi.comnih.gov
Solution structure analysis via NMR has provided detailed insights into this charge and hydrophobicity distribution. nih.gov The N-terminal segment, encompassing residues 5-22, forms a distinct amphipathic α-helix with a clear separation of its hydrophobic and hydrophilic surfaces. nih.gov In contrast, the C-terminal portion of the helix (residues 23-36) is primarily hydrophobic. nih.gov This specific distribution of charge and polarity along the peptide backbone is fundamental to its membrane-permeabilizing function.
Table 1: Physicochemical Properties of Moricin Peptide
| Property | Observation | Significance |
| Amino Acid Count | 42 residues | Defines the overall size and potential for structural folding. nih.govnih.gov |
| Secondary Structure | Predominantly α-helical | Essential for creating the amphipathic conformation required for membrane interaction. nih.govnih.gov |
| Net Charge | Highly positive (Cationic) | Facilitates electrostatic attraction to negatively charged bacterial membranes. nih.govnih.gov |
| Isoelectric Point (pI) | ~11.3 | Indicates a strong basic character, contributing to its positive charge at physiological pH. nih.gov |
| Amphipathicity | Clear separation of hydrophobic and hydrophilic faces, especially in the N-terminal region. nih.gov | Allows the peptide to insert into and disrupt the lipid bilayer of bacterial membranes. nih.govmdpi.com |
The N-terminal and C-terminal regions of this compound have distinct and cooperative roles in its antimicrobial mechanism. The N-terminus, in particular, is considered the primary effector domain responsible for membrane disruption. nih.govnih.gov
The N-terminal region , which forms a long, amphipathic α-helix, is directly responsible for the increase in membrane permeability that leads to bacterial cell death. nih.govnih.govresearchgate.net Its hydrophobic face facilitates insertion into the lipid core of the bacterial membrane, while the hydrophilic, positively charged face interacts with the lipid head groups and other polar components. nih.govmdpi.com This interaction is believed to destabilize the membrane, leading to pore formation or other forms of disruption that compromise the integrity of the cell. nih.govnih.gov
Table 2: Functional Summary of this compound Terminal Regions
| Peptide Region | Primary Structure Characteristic | Key Function |
| N-Terminal | Amphipathic α-helix. nih.gov | Directly responsible for increasing the permeability of the bacterial cytoplasmic membrane. nih.govnih.gov |
| C-Terminal | Contributes to overall positive charge. nih.gov | Enhances initial electrostatic attraction and binding to the bacterial membrane surface. nih.gov |
Biosynthesis and Regulation of Moricin Like Peptide B Expression
Transcriptional Regulation Pathways
The transcription of Moricin-like peptide B genes is not constitutive but is instead activated by specific molecular signals, often originating from invading microorganisms. This inducible nature ensures that the peptide is produced only when needed, conserving cellular resources and preventing potential toxicity to the host.
The expression of moricin (B1577365) genes is significantly upregulated following bacterial infection. researchgate.net This induction is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), which are conserved molecules on the surface of microorganisms. One of the most potent inducers of moricin gene expression is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov Injection of LPS or its active component, lipid A, into Bombyx mori larvae has been shown to trigger a robust expression of moricin genes. nih.gov
The response to a pathogen challenge is time-dependent. Following the injection of Escherichia coli, the accumulation of moricin gene transcripts reaches its peak level approximately 8 hours after the injection and can persist for up to 48 hours. nih.gov This sustained expression ensures a prolonged defense against the invading pathogens.
| Inducing Agent | Organism | Key Findings | Citation |
|---|---|---|---|
| Bacterial Injection (E. coli) | Bombyx mori | Moricin gene transcripts reach a maximum level 8 hours after injection and persist for up to 48 hours. | nih.gov |
| Lipopolysaccharide (LPS) | Bombyx mori | Triggers moricin gene expression. | nih.gov |
| Lipid A | Bombyx mori | A component of LPS that also triggers moricin gene expression. | nih.gov |
The recognition of PAMPs initiates intracellular signaling cascades that culminate in the activation of transcription factors, which then bind to specific regulatory regions of the moricin genes to drive their expression. In insects, the Toll and IMD (immunodeficiency) pathways are the two major signaling cascades responsible for activating the innate immune response, including the production of antimicrobial peptides (AMPs).
The Toll pathway is a crucial defense mechanism in the innate immunity of Bombyx mori, playing a significant role in regulating the expression of AMP genes in response to pathogens. nih.gov Studies have shown that the 5'-upstream regulatory region of moricin genes contains consensus sequences for transcription factors that are activated by these pathways. nih.gov Specifically, a nuclear factor-κB (NF-κB)-binding-site-like sequence (κB site) has been identified. nih.gov NF-κB is a key transcription factor that is activated downstream of the Toll pathway. Upon activation, NF-κB translocates to the nucleus and binds to these κB sites, initiating the transcription of moricin genes. nih.gov Electrophoretic-mobility-shift assays have confirmed the presence of bacterial LPS-inducible nuclear proteins that can bind to this κB site and other sites in the regulatory region of moricin genes, further supporting the role of this pathway in moricin gene expression. nih.gov
Tissue-Specific and Developmental Expression Profiles
The expression of this compound is not uniform throughout the insect's body or its life cycle. Instead, it is localized to specific tissues and is regulated in a developmental stage-dependent manner, reflecting the changing immunological needs of the insect.
The primary sites of moricin gene expression in Bombyx mori are the fat body and hemocytes. nih.gov The fat body, an organ analogous to the vertebrate liver, is a major site of synthesis for hemolymph proteins, including many AMPs. Hemocytes are insect blood cells that play a crucial role in cellular and humoral immunity. Following an injection with E. coli, moricin gene expression is observed in both the fat body and hemocytes. nih.gov Expression has also been detected in the Malpighian tubules, the main excretory and osmoregulatory organs of insects, but not in other tissues such as the midgut and silk glands. nih.gov
| Tissue | Expression Level upon Challenge | Citation |
|---|---|---|
| Fat Body | High | nih.gov |
| Hemocytes | High | nih.gov |
| Malpighian Tubule | Detected | nih.gov |
| Midgut | Not Detected | nih.gov |
| Silk Glands | Not Detected | nih.gov |
The expression of moricin genes can also vary depending on the developmental stage of the insect. While specific data for this compound is limited, studies on other peptides in Bombyx mori have shown that their expression profiles can change throughout the egg, larval, pupal, and adult stages. frontiersin.org This developmental regulation is likely linked to the varying susceptibility to pathogens at different life stages and the energetic costs associated with mounting an immune response. For instance, the expression of certain immune-related genes may be heightened during stages that are more vulnerable to infection.
Post-translational Processing
After the moricin gene is transcribed into messenger RNA (mRNA) and then translated into a protein, the resulting polypeptide chain, known as a prepropeptide, must undergo several processing steps to become a mature, active this compound. This post-translational processing is a critical step in ensuring the proper folding, stability, and activity of the final peptide.
The initial translation product of a moricin gene includes a signal peptide at its N-terminus. nih.gov This signal peptide directs the nascent polypeptide to the endoplasmic reticulum for secretion. Once in the secretory pathway, the signal peptide is cleaved off by a signal peptidase. Following the signal peptide, there is often a propeptide region that is also removed by specific proteases to yield the mature peptide. rsc.org For many antimicrobial peptides, a common post-translational modification is C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. This modification can enhance the peptide's stability and activity. However, it has been noted that the mature form of moricin has an unaltered amphipathic α-helical N-terminus and a positively charged C-terminus, and the absence of certain post-translational modifications has allowed for its chemical synthesis. nih.gov
Biological Functions and Molecular Mechanisms of Moricin Like Peptide B
Direct Antimicrobial Activities
Moricin-like peptide B demonstrates a broad spectrum of antimicrobial activity, targeting both bacteria and fungi. This activity is a key component of the host's defense against infections.
Spectrum of Activity Against Gram-positive and Gram-negative Bacteria
This compound has been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria. The peptide exhibits potent activity, often with higher efficacy against Gram-positive bacteria compared to some other antimicrobial peptides like cecropin (B1577577) B1. However, its effectiveness can vary significantly among different bacterial species and strains.
Studies have demonstrated its inhibitory action against common pathogens such as Staphylococcus aureus and Escherichia coli. Research on a moricin (B1577365) analogue from Plutella xylostella, Px-Mor, revealed potent activity against Escherichia coli K12D31 and Escherichia coli DH5α. While it displays a wide spectrum of activity, some studies have indicated that a number of clinically important microbial strains show resistance to Moricin. For instance, one study found that only a small percentage of tested strains were susceptible at lower concentrations.
Table 1: Antibacterial Spectrum of a Moricin-like Peptide (Px-Mor)
| Bacterial Species | Type | Activity |
|---|---|---|
| Escherichia coli K12D31 | Gram-negative | High |
| Escherichia coli DH5α | Gram-negative | High |
| Staphylococcus aureus | Gram-positive | Active |
Data derived from in vitro antimicrobial assays of a moricin-like peptide from Plutella xylostella.
Antifungal Activities
In addition to its antibacterial properties, this compound also exhibits antifungal activity. This broadens its role in the host's immune defense, enabling it to combat a wider range of pathogenic microorganisms.
A moricin-like peptide isolated from Plutella xylostella, Px-Mor, has demonstrated notable activity against the opportunistic human pathogen Aureobasidium pullulans. While some earlier reports suggested that moricins are less active against yeasts, this finding highlights the potential of specific moricin-like peptides as antifungal agents. The screening of hemolymph from immune-stimulated Galleria mellonella also revealed moricin-like peptides with activity against the plant pathogen Fusarium graminearum.
Cellular and Subcellular Targets in Microbial Pathogens
The primary mechanism through which this compound exerts its antimicrobial effects is by targeting and disrupting the cellular integrity of pathogens. This action is primarily focused on the microbial cell membrane.
A key target of this compound is the cytoplasmic membrane of bacteria. The peptide's structure, particularly its amphipathic N-terminal α-helical region, is crucial for its ability to increase membrane permeability. This interaction leads to the permeabilization of the cell membrane, disrupting its normal function and integrity. The mechanism is thought to involve the formation of pores within the membrane, leading to the leakage of cellular contents and ultimately cell death.
A direct consequence of membrane permeabilization is the significant perturbation of the cellular ionic balance. By creating pores or disrupting the membrane structure, this compound allows for the uncontrolled passage of ions across the cell membrane. This disrupts the essential electrochemical gradients that are vital for numerous cellular processes, including energy production and transport of nutrients. The loss of control over the cellular ionic environment contributes significantly to the lethal action of the peptide.
The disruptive action of this compound on microbial cells has been visualized through microscopic analysis. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have revealed significant morphological alterations in microbes exposed to the peptide.
In studies involving the fungus Aureobasidium pullulans, treatment with a moricin-like peptide resulted in obvious changes to the mycelia, demonstrating the peptide's powerful inhibitory effect on fungal growth. SEM and TEM analyses of bacteria treated with other antimicrobial peptides have shown effects such as the formation of blisters, bubbles on the cell surface, and even cell bursting with the leakage of intracellular contents, which are consistent with the proposed membrane disruption mechanism of moricins.
Immunomodulatory Roles in Host Defense
Moricin-like peptides, including this compound, are key effectors of the innate immune system, particularly in insects like the silkworm, Bombyx mori. These peptides are part of a larger family of host defense peptides (HDPs) that not only exert direct antimicrobial effects but also play a significant role in modulating the host's immune response. Their function is integral to providing a rapid, non-specific defense against invading pathogens.
The humoral component of innate immunity involves soluble factors in bodily fluids that combat infection. In insects, this response is heavily reliant on the production and secretion of antimicrobial peptides (AMPs) into the hemolymph upon pathogenic challenge. Moricin and its variants, such as those encoded by moricin-like B genes, are central to this defense strategy.
Upon detection of an infection, AMPs like moricin are rapidly synthesized and released, where they can directly target and eliminate a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria. This inducible production is a hallmark of the insect humoral immune response, providing a swift and potent defense mechanism in organisms that lack an adaptive immune system. The synthesis of these peptides is regulated by conserved immune signaling pathways, such as the Toll and immune deficiency (IMD) pathways.
Beyond their direct microbicidal activity, host defense peptides like the moricins possess complex immunomodulatory functions. They act as signaling molecules that can influence the behavior of host immune cells and modulate inflammatory responses. This dual functionality allows them to orchestrate a more comprehensive and effective immune defense.
The expression of moricin is controlled by upstream immune recognition and signaling cascades. In insects, pathways like the Toll and IMD pathways are activated by pathogen-associated molecular patterns, leading to the activation of transcription factors, such as NF-κB, which in turn drive the expression of AMP genes. In this capacity, moricin-like peptides are downstream effectors of major immune regulatory pathways. Furthermore, HDPs can influence host cell gene expression and induce the production of other immune mediators like cytokines and chemokines, thereby amplifying the immune response and recruiting immune cells to the site of infection.
Investigational Anti-proliferative Activities in Research Models
Recent research has uncovered a potential role for moricin peptides beyond immunity, highlighting their anti-proliferative effects against cancer cells. Studies utilizing human triple-negative breast cancer cell lines (MDA-MB-231) have demonstrated that moricin can inhibit cell viability in a dose-dependent manner, suggesting its potential as a template for anticancer drug development.
Moricin's anti-proliferative activity is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This process is mediated by caspases, a family of proteases central to the apoptotic pathway. Research indicates that moricin triggers caspase-dependent apoptosis in MDA-MB-231 cells.
The induction of apoptosis by moricin involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, moricin exposure leads to the upregulation of the pro-apoptotic proteins p53 and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl2. This shift in the balance between pro- and anti-apoptotic proteins promotes the release of mitochondrial cytochrome c, leading to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in cell death.
Moricin exerts its anti-proliferative effects by intervening in critical intracellular signaling pathways that govern cell survival, proliferation, and death. Key pathways affected include Notch, NF-κB, and the caspase cascade.
Notch Signaling: The Notch pathway is frequently overactive in various cancers, where it promotes cell proliferation and survival. Studies have revealed that moricin can suppress this pathway by downregulating the expression of the Notch-1 receptor. The inhibition of Notch signaling is a crucial component of moricin's anticancer mechanism.
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Moricin treatment has been shown to decrease the expression of NF-κB, which is a downstream target of the Notch pathway. This suppression helps to inhibit cancer cell growth.
Caspase Pathway: As previously mentioned, moricin activates the intrinsic apoptotic pathway. This culminates in the upregulation and activation of caspase-9 and caspase-3, the key executioners of apoptosis.
The table below summarizes the observed effects of moricin on key signaling proteins in MDA-MB-231 breast cancer cells.
| Signaling Pathway | Protein | Effect of Moricin Treatment |
| Notch | Notch-1 | Downregulation |
| NF-κB | NF-κB | Downregulation |
| Apoptosis | p53 | Upregulation |
| Apoptosis | Bcl2 | Downregulation |
| Apoptosis | Bax | Upregulation |
| Apoptosis | Caspase-9 | Upregulation |
| Apoptosis | Caspase-3 | Upregulation |
A fundamental mechanism underlying moricin's anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Exposure of MDA-MB-231 cells to moricin results in a significant, dose-dependent increase in intracellular ROS levels.
This surge in ROS plays a critical role in initiating the apoptotic process. The majority of this ROS is generated within the mitochondria, leading to mitochondrial damage and dysfunction. Elevated ROS levels can trigger the upregulation of the tumor suppressor protein p53, which in turn initiates the caspase-dependent apoptotic cascade. Furthermore, the excessive oxidative stress leads to lipid peroxidation and a decrease in intracellular glutathione (B108866) levels, further contributing to cellular damage and death.
The table below details the impact of moricin on oxidative stress markers in MDA-MB-231 cells.
| Oxidative Stress Marker | Effect of Moricin Treatment |
| Intracellular ROS | Significant Increase |
| Mitochondrial Superoxide Anion | Significant Increase |
| Intracellular Glutathione (GSH) | Significant Decrease |
| Lipid Peroxidation (TBARS) | Significant Increase |
Protein-Protein and Nucleic Acid Interactions
This compound and its related family members are understood to exert their biological effects through direct interactions with other macromolecules, including proteins and nucleic acids. Computational analyses and molecular studies have begun to elucidate these interactions, providing insight into the peptide's mechanisms of action, particularly in contexts like anticancer activity.
Protein-Protein Interactions
In silico molecular docking studies have been employed to predict the binding interactions between moricin and key signaling proteins involved in cancer pathways. researchgate.net One study investigated the interactions of a 42-amino acid moricin peptide with several proteins central to the Notch signaling pathway. nih.gov The analysis revealed strong binding interactions, suggesting that moricin can directly engage with these protein targets to modulate their activity. researchgate.net
The docking analysis showed that moricin had the highest binding affinity for the Notch 3 negative regulatory region (NRR). nih.gov The binding affinities with other targeted proteins, ranked in descending order, were DLL4, TACE (Tumor necrosis factor-alpha-converting enzyme), Notch 1, and Jagged-1. nih.gov These predicted interactions are consistent with molecular studies showing that moricin exposure led to a downregulation in the expression of Notch-1. researchgate.netnih.gov Beyond the Notch pathway, moricin was also found to modulate the expression of other key regulatory proteins, causing a downregulation of NF-ƙB and Bcl2, while upregulating p53, Bax, caspase 3, and caspase 9. researchgate.netnih.gov
The binding free energy (BFE), which indicates the strength of the interaction, was calculated for each protein-peptide pair. A more negative BFE value corresponds to a stronger binding affinity. nih.gov
Table 1: Predicted Binding Affinities of Moricin with Notch Signaling Pathway Proteins
| Target Protein | Binding Free Energy (BFE) (kcal/mol) |
|---|---|
| Notch 3 | -72.13 |
| DLL4 | -59.79 |
| TACE | -51.14 |
| Notch 1 | -48.92 |
This table summarizes the results from a molecular docking analysis predicting the binding interaction between moricin and selected cancer-related signaling proteins. nih.gov
Nucleic Acid Interactions
In addition to interacting with proteins, moricin has been predicted to bind to nucleic acids. nih.gov This interaction is thought to be a potential mechanism for its biological activity, as peptides that bind to DNA can interfere with essential cellular processes like transcription and replication, ultimately leading to cell death. researchgate.net
Computational tools such as the iDNA-Prot and I-TASSER servers have been used to analyze moricin's potential for DNA binding. nih.gov The iDNA-Prot server predicted that moricin is a DNA-binding protein. nih.gov Further analysis by the I-TASSER server identified specific amino acid residues within the moricin peptide that are likely to be directly involved in the interaction with nucleic acids. nih.gov These predictions suggest a direct mechanism by which moricin could interfere with the genetic machinery of a target cell.
Table 2: Predicted Nucleic Acid Interacting Residues of Moricin
| Amino Acid Residue | Position |
|---|---|
| Tyrosine (Tyr) | 27 |
| Glutamic acid (Glu) | 30 |
| Valine (Val) | 31 |
| Aspartic acid (Asp) | 33 |
This table lists the amino acid residues in the moricin peptide predicted by the I-TASSER server to be the binding sites for nucleic acids. nih.gov
Comparative and Evolutionary Analysis of Moricin Like Peptides
Phylogenetic Relationships within the Moricin (B1577365) Family
Phylogenetic analyses of the moricin family reveal a complex evolutionary history characterized by significant diversification. These studies, typically based on the alignment of amino acid sequences, demonstrate that moricin and moricin-like peptides cluster together, indicating a shared ancestry. nih.gov A phylogenetic tree constructed using the neighbor-joining method shows the homology of various lepidopteran moricins, placing them in distinct clades that often reflect their species of origin and subtype classification. nih.govresearchgate.net
Moricin-like peptides, including subtype B, are found across a range of lepidopteran species, and their positions within the phylogenetic tree highlight their evolutionary relationships. For instance, Px-Mor from Plutella xylostella shows close homology with moricins from Galleria mellonella, Danaus plexippus, and Bombyx mori. nih.gov Comprehensive phylogenetic analysis suggests that moricin-like peptides can be broadly categorized into two main classes that diverged early in their evolutionary history. nih.gov Within these classes, further diversification has occurred, leading to the various subtypes observed today.
Table 1: Selected Moricin and Moricin-like Peptides Used in Phylogenetic Analysis
| Peptide Name | Species of Origin | GenBank Accession Number |
| S. litura moricin | Spodoptera litura | BAC79440 |
| S. exigua moricin | Spodoptera exigua | AAT3887 |
| B. mori moricin | Bombyx mori | BAB13508 |
| H. armigera moricin | Helicoverpa armigera | ADR51149 |
| D. plexippus moricin | Danaus plexippus | EHJ70108 |
| G. mellonella moricin-like peptide B | Galleria mellonella | ABQ42574 |
| G. mellonella moricin-like peptide A | Galleria mellonella | ABQ42573 |
| D. plexippus moricin-like peptide C4 | Danaus plexippus | EHJ73174 |
This table is interactive and can be sorted by column.
Interspecies Homology and Evolutionary Conservation Across Lepidoptera
For example, a moricin peptide isolated from Spodoptera litura (Sl moricin) shares 69-98% sequence identity with other moricin-related peptides from various lepidopteran insects. nih.gov Similarly, Px-Mor from Plutella xylostella displays high identity with moricin-like peptide A from Galleria mellonella (64%) and moricin-like peptide C4 from Danaus plexippus (63%). nih.gov This conservation is not merely at the primary sequence level; the tertiary structure, characterized by a long alpha-helix, is also highly conserved, which is crucial for its antimicrobial function. nih.govnih.gov This structural conservation underscores the shared mechanism of action, which involves interaction with and disruption of microbial cell membranes. researchgate.net The restriction of moricin-like peptides to the Lepidoptera suggests a specialized role in the defense mechanisms of moths and butterflies. nih.gov
Analysis of Gene Duplication and Divergence Events
Gene duplication is a primary driving force in the evolution of new gene functions and has played a pivotal role in the diversification of the moricin peptide family. nih.govnsf.gov The presence of multiple moricin and moricin-like peptide genes within a single species is strong evidence of extensive gene duplication events. nih.gov For example, the genome of Bombyx mori contains 12 moricin-coding genes, which are categorized into three subtypes: Bmmor, moricin-like A, and moricin-like B. nih.gov Similarly, in the wax moth Galleria mellonella, eight moricin-like peptide genes have been identified. nih.gov
Following duplication, the redundant gene copies are subject to different evolutionary pressures. One copy may retain the original function, while the other is free to accumulate mutations, potentially leading to neofunctionalization (the evolution of a new function) or subfunctionalization (the partitioning of the original function between the two copies). nih.gov This process of duplication and subsequent divergence has allowed for the extensive diversification of moricin-like peptides, contributing to the evolution of peptides with potentially novel or more specialized antimicrobial activities. nih.gov The divergence is also reflected in the expression patterns of these genes, with duplicated genes often showing more stage-specific expression during an organism's life cycle. nih.gov
Functional Divergence Among Moricin Subtypes
The diversification of the moricin gene family through duplication and divergence has led to functional specialization among the different subtypes. While all moricins generally exhibit antimicrobial properties, variations in their sequences can lead to differences in their target specificity and potency.
In Bombyx mori, the moricin-coding genes are divided into subtypes, including moricin-like A and moricin-like B. nih.gov This genetic subdivision is indicative of functional divergence. Research on moricin-like peptides from Galleria mellonella has highlighted their potent antifungal activity, particularly against filamentous fungi. nih.gov This suggests that some moricin subtypes may have evolved to counter specific types of pathogens prevalent in their environment.
The functional divergence is rooted in the amino acid sequence variations, which can alter the peptide's physicochemical properties, such as its charge, hydrophobicity, and amphipathicity. These properties are critical for their interaction with microbial membranes. For instance, the N-terminal portion of moricin, which forms an amphipathic alpha-helix, is thought to be primarily responsible for increasing membrane permeability. researchgate.netnih.gov Subtle changes in this region among different subtypes could therefore modulate their antimicrobial spectrum and efficacy. The evolution of distinct subtypes like this compound likely represents an adaptive response to a diverse and evolving microbial landscape, providing the insect with a more robust and versatile innate immune defense.
Advanced Methodological Approaches in Moricin Like Peptide B Research
High-Resolution Structural Determination Techniques (e.g., Advanced NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in elucidating the three-dimensional structure of moricin-like peptides in solution, providing critical insights into their function. nih.govuq.edu.au Techniques such as two-dimensional (2D) ¹H-NMR are employed to determine the solution structure of these peptides. nih.gov For instance, the structure of moricin (B1577365), a 42-amino acid peptide from Bombyx mori, was determined in methanol (B129727) using 2D ¹H-NMR spectroscopy. nih.gov This revealed a long alpha-helix spanning almost the entire peptide, a key feature for its antibacterial activity. nih.gov
Similarly, the structure of a moricin analogue from Spodoptera litura (Sl moricin) was also determined using 2D ¹H-NMR, confirming a conserved long alpha-helical structure. nih.gov For more complex peptides or those that form larger assemblies like amyloid fibrils, advanced solid-state NMR techniques such as magic angle spinning (MAS) NMR are utilized. osu.edu High-resolution MAS NMR has been successfully used to determine the atomic-resolution structure of peptide fragments in fibrillar form, resolving both backbone and side-chain conformations. osu.edu These high-resolution structural studies are fundamental for understanding the structure-activity relationships of moricin-like peptides. nih.govnih.gov
Comprehensive Gene Expression Profiling and Transcriptomic Analysis
Comprehensive gene expression profiling and transcriptomic analysis are powerful tools to understand the regulation and function of moricin-like peptides. These approaches allow for the identification and quantification of gene transcripts related to these peptides under different physiological conditions, such as during an immune response. For example, molecular cloning of cDNAs encoding moricin from a Bombyx mori fat-body cDNA library revealed two types of moricin cDNAs, moricin 1 and 2. nii.ac.jp
Gene expression analysis showed that upon injection of Escherichia coli, moricin gene expression was induced in the fat bodies, haemocytes, and Malpighian tubules. nii.ac.jp The accumulation of moricin gene transcripts reached a maximum level 8 hours after the bacterial challenge and was sustained for up to 48 hours. nii.ac.jp It was also found that lipopolysaccharide (LPS), a component of the bacterial cell wall, is a potent inducer of moricin gene expression. nii.ac.jp Transcriptomic analyses of various organisms have led to the identification of new antimicrobial peptides, including those with homology to moricins, and have provided insights into their expression profiles following bacterial challenges. mdpi.com These studies are crucial for understanding the role of moricin-like peptides in the innate immune system.
Molecular Docking and In Silico Interaction Modeling
Molecular docking and in silico interaction modeling are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are increasingly used to investigate the potential interactions of bioactive peptides with their molecular targets. nih.gov In the context of moricin-like peptides, these approaches can be used to predict how they interact with bacterial membranes or specific protein targets.
For example, in silico characterization of moricin from Bombyx mori involved predicting its physicochemical properties and secondary structure, which suggested the presence of an amphipathic α-helix responsible for its antibacterial activity. researchgate.net Molecular docking studies were then used to identify potential target proteins in Staphylococcus aureus. researchgate.net By docking moricin with various target proteins, researchers can compare the binding affinities and identify the most likely targets, which can guide further experimental validation. researchgate.net This computational approach accelerates the process of understanding the mechanism of action of moricin-like peptides and can aid in the design of novel antimicrobial agents. nih.govresearchgate.net
Advanced Microscopic Techniques for Cellular and Subcellular Investigation (e.g., SEM, TEM)
Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the effects of moricin-like peptides on bacterial cells at the cellular and subcellular level. These high-resolution imaging techniques can reveal morphological changes, membrane damage, and other ultrastructural alterations induced by the peptides.
SEM provides detailed images of the surface of bacterial cells, allowing researchers to observe changes in cell shape, integrity, and surface texture after treatment with a moricin-like peptide. TEM, on the other hand, allows for the visualization of the internal structures of the bacterial cells, providing insights into the peptide's mechanism of action, such as its ability to disrupt the cytoplasmic membrane or interfere with intracellular processes. While specific studies detailing the use of SEM and TEM for moricin-like peptide B are not prevalent in the provided search results, these techniques are standard in the field of antimicrobial peptide research.
Recombinant Peptide Production and Functional Validation
The production of moricin-like peptides in sufficient quantities for structural and functional studies is often achieved through recombinant DNA technology. This involves expressing the gene encoding the peptide in a suitable host system, such as Escherichia coli. nih.gov For instance, an artificial gene for moricin was synthesized and expressed in E. coli as a fusion protein. nih.gov The recombinant moricin was then purified and cleaved to yield the mature peptide. nih.gov
Functional validation of the recombinant peptide is a critical step to ensure that it possesses the same biological activity as the natural peptide. nih.gov This is typically done through antimicrobial activity assays against a panel of bacteria. The antibacterial activity of recombinant moricin was found to be comparable to that of the natural peptide against both E. coli and Staphylococcus aureus. nih.gov This confirms that the recombinant production system yields a functionally active peptide and provides a reliable source of the peptide for further research. nih.gov
Peptide Design and Engineering Strategies
Peptide design and engineering strategies aim to improve the properties of natural peptides, such as their stability, potency, and specificity. These strategies can involve rational design based on structure-activity relationships or combinatorial approaches to screen large libraries of peptide variants. proteogenix.sciencenih.gov
Key considerations in peptide design include optimizing the length, amino acid composition, and secondary structure. proteogenix.science For moricin-like peptides, which are characterized by their α-helical structure, engineering efforts could focus on enhancing the amphipathicity of the helix to improve membrane interaction or substituting specific amino acid residues to increase stability against proteases. nih.govyoutube.com Computational methods, including molecular modeling and dynamics simulations, can be used to predict the effects of these modifications on the peptide's structure and function before chemical synthesis and experimental validation. researchgate.net These engineering approaches hold promise for developing new moricin-based therapeutics with enhanced efficacy. nih.gov
Table of Compounds Mentioned
Q & A
Q. How can researchers resolve contradictions in reported functional data for this compound (e.g., inactivity vs. potential roles)?
- Methodology : Investigate experimental variables such as peptide concentration, bacterial growth phase, or membrane composition. For example, modify assay conditions (e.g., acidic pH or high ionic strength) to mimic in vivo environments. Use liposome leakage assays to test membrane permeabilization in controlled lipid bilayers . Additionally, analyze gene expression patterns (e.g., qPCR) to determine if this compound is induced under specific immune challenges .
Q. What bioinformatics strategies can predict functional motifs or evolutionary divergence in this compound subtypes?
- Methodology : Perform comparative genomics across Lepidoptera to identify conserved residues in inactive vs. active subtypes. Use molecular dynamics simulations to model interactions between this compound and bacterial membranes, focusing on charge distribution and helix flexibility. Tools like AlphaFold2 can predict structural differences that may explain functional divergence .
Q. How can structural modifications or chimeric peptides enhance the functional activity of this compound?
- Methodology : Synthesize peptide variants with hybrid domains (e.g., N-terminal α-helix from Bmmor fused to C-terminus of Moricin-like B) and test antimicrobial activity. Use site-directed mutagenesis to introduce charged residues (e.g., lysine/arginine) in the C-terminal region to improve electrostatic interactions with bacterial membranes . Validate modifications via MIC assays and membrane depolarization studies .
Q. What experimental approaches can elucidate the role of this compound in insect immunity despite its lack of direct antimicrobial activity?
- Methodology : Employ RNA interference (RNAi) to knock down this compound in Bombyx mori larvae and assess survival rates post-bacterial challenge. Perform transcriptomic profiling to identify co-expressed immune genes (e.g., gloverin or cecropin) that may synergize with Moricin-like B. Use immunohistochemistry to localize the peptide in immune tissues like hemocytes or fat body .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic this compound for functional studies?
- Methodology : Request peptide content analysis (e.g., HPLC and mass spectrometry) to quantify purity and confirm sequence accuracy. Include internal controls (e.g., a reference peptide batch) in each experiment. For cell-based assays, pre-test solubility and endotoxin levels to minimize confounding factors .
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
- Methodology : Use nonlinear regression models (e.g., log-logistic curves) to calculate MIC50 values. Apply ANOVA with post-hoc tests to compare activity across peptide subtypes. For transcriptomic data, employ false discovery rate (FDR) correction to account for multiple hypothesis testing .
Ethical & Reporting Standards
Q. How can researchers ensure reproducibility when publishing studies on this compound?
- Methodology : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw sequencing data in public repositories (e.g., NCBI SRA). Provide detailed synthetic protocols (e.g., solid-phase peptide synthesis conditions) and assay parameters (e.g., bacterial strains, growth media) in supplementary materials .
What are common pitfalls in formulating research questions about this compound, and how can they be avoided?
- Guidance : Avoid overly broad questions (e.g., "What is the function of this compound?"). Instead, use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: "Does this compound modulate the activity of other antimicrobial peptides in Bombyx mori hemolymph?" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
